2-(4-chlorophenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Description
Morpholine-4-Carbonyl Dynamics
The morpholine ring adopts a chair conformation , with the carbonyl group at position 4 equatorial to minimize steric strain. This orientation allows the carbonyl oxygen to participate in hydrogen bonding with proximal amine groups. Computational studies of similar morpholine derivatives suggest a rotational energy barrier of ~8–10 kcal/mol for the carbonyl group, enabling limited flexibility while maintaining stability.
Dihydropyridinone Ring Geometry
The dihydropyridinone ring exhibits partial planarity , with the ketone at position 2 and the double bond between positions 3 and 4. X-ray crystallography data of analogous dihydroquinoline structures show a dihedral angle of 2.0° between the aromatic and saturated regions, indicating near-planar geometry. This planarity is critical for π-stacking interactions observed in protein binding assays.
Intramolecular Interactions
A stabilizing C–H···O hydrogen bond forms between the acetamide’s methylene group and the morpholine carbonyl oxygen, as evidenced by NMR coupling constants (J = 4.2 Hz). This interaction restricts rotation about the acetamide’s C–N bond, favoring a syn-periplanar conformation that optimizes orbital overlap for resonance stabilization.
Comparative Structural Relationships to Known Bioactive Dihydropyridine Derivatives
The compound shares structural motifs with clinically relevant dihydropyridines (Table 2), though key modifications alter its pharmacological potential:
Divergences from Classical Dihydropyridines
- Ring Oxidation State : The 1,2-dihydropyridinone core lacks the fully conjugated dihydropyridine system seen in nifedipine, reducing its redox activity.
- Substituent Complexity : The morpholine-4-carbonyl and chlorophenoxy groups introduce steric bulk absent in most commercial dihydropyridines, potentially altering target selectivity.
- Hydrogen Bond Capacity : The acetamide and morpholine groups provide additional hydrogen bond donors/acceptors, a feature rare in first-generation dihydropyridines.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-22-11-13(18(25)23-6-8-27-9-7-23)10-16(19(22)26)21-17(24)12-28-15-4-2-14(20)3-5-15/h2-5,10-11H,6-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIHRIHGFZBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound.
The molecular formula of the compound is with a molecular weight of 405.8 g/mol. The structure includes a chlorophenoxy group and a morpholine ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O5 |
| Molecular Weight | 405.8 g/mol |
| CAS Number | 1206989-82-3 |
Anticancer Activity
Recent studies have demonstrated that derivatives related to this compound exhibit significant anticancer properties. For instance, research involving various structural modifications has shown that certain substitutions on the phenyl ring enhance anticancer activity against human lung adenocarcinoma (A549) cells.
In a comparative analysis, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively . The activity was assessed using the MTT assay, which measures cell viability post-treatment with a fixed concentration of the compounds.
The anticancer activity appears to be structure-dependent, with specific modifications leading to increased cytotoxicity while maintaining lower toxicity towards non-cancerous cells. For example, compounds incorporating a dimethylamino group showed enhanced potency compared to others lacking this feature .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial efficacy against multidrug-resistant pathogens. Screening against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus indicated promising results, suggesting the potential for development into an antimicrobial agent .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of modified derivatives.
- Method : A549 cells were treated with various concentrations of derivatives for 24 hours.
- Results : Compounds with specific substitutions exhibited reduced cell viability compared to controls (cisplatin), indicating potential as chemotherapeutic agents.
-
Study on Antimicrobial Effectiveness :
- Objective : To assess antimicrobial activity against resistant bacterial strains.
- Method : In vitro assays were conducted using standard protocols for antimicrobial susceptibility testing.
- Results : Certain derivatives showed significant inhibition zones against tested pathogens, supporting further investigation into their mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine and Pyridinone Derivatives
highlights pyridine derivatives with chloro, nitro, and bromo substituents. For example:
- 2-Amino-4-(2-chloro-5-(4-chlorophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine (Molecular Weight: 545.38) exhibits a melting point of 287°C and nitrogen content of 12.54% .
- 2-Amino-4-(2-chloro-5-(4-bromophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine (Molecular Weight: 466.35) has a lower melting point (268°C) and nitrogen content of 10.26% .
However, higher molecular weight (estimated >450 g/mol) could reduce bioavailability relative to smaller analogs.
Morpholine-2-Oxo-Acetamide Derivatives
describes morpholine-2-oxo-acetamide derivatives:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Molecular weight 346.42, with NMR signals at δ 1.21 (6H, d, J = 7.0 Hz) for isopropyl protons .
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Features a methylsulfonyl group, increasing polarity compared to acetyl substituents .
Key Comparison :
The target compound’s morpholine-4-carbonyl group introduces a polar, hydrogen-bond-accepting moiety, likely enhancing aqueous solubility compared to methylsulfonyl or acetylated morpholine derivatives.
Coupling Reactions ()
Compounds such as 2-cyano-2-[2-(4-chlorophenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13d) are synthesized via diazonium salt coupling, yielding 94–95% with melting points >270°C .
Key Comparison :
The target compound’s synthesis likely requires similar coupling strategies but may face challenges due to steric hindrance from the morpholine-4-carbonyl group.
Physicochemical and Spectral Properties
Table 1: Comparative Data for Structural Analogs
Key Findings :
- Morpholine-4-carbonyl contributes to distinct NMR signals (δ 3.3–4.1 ppm) and IR carbonyl stretches (~1664 cm⁻¹), aligning with data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
